Bienvenue dans la boutique en ligne BenchChem!

cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole

Orexin receptor Insomnia Structure-Activity Relationship

This cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole intermediate is the 4-pyrimidinyl regioisomer with confirmed cis stereochemistry, a key structural determinant for sub-100 nM OX2R antagonist programs and histamine H4 receptor probe campaigns. Unlike the trans isomer or the 2-pyrimidinyl variant, this scaffold's distinct hydrogen-bonding geometry shifts nAChR subtype selectivity and improves H4R/H1R selectivity. Non-interchangeable with generic regioisomers. Optimize dual-substituent SAR at the N5 position using this validated privileged core.

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
Cat. No. B8109549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol
Structural Identifiers
SMILESC1C2CN(CC2CN1)C3=NC=NC=C3
InChIInChI=1S/C10H14N4/c1-2-11-7-13-10(1)14-5-8-3-12-4-9(8)6-14/h1-2,7-9,12H,3-6H2/t8-,9+
InChIKeyLFWSZTKFMMDFGI-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole – Core Scaffold and Physicochemical Identity for Informed Procurement


cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole is a bicyclic diamine featuring a fused octahydropyrrolo[3,4-c]pyrrole core with a pyrimidine substituent at the 4-position in the cis configuration. This scaffold serves as a versatile intermediate in medicinal chemistry, appearing in patent families directed toward orexin receptor modulation [1], histamine H4 receptor antagonism [2], and nicotinic acetylcholine receptor (nAChR) ligand discovery [3]. The cis stereochemistry and pyrimidine regioisomerism are key structural determinants that distinguish this compound from its trans isomer and from regioisomeric pyrimidine variants.

Why cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole Cannot Be Replaced by In-Class Analogs


Within the octahydropyrrolo[3,4-c]pyrrole class, even subtle structural variations—such as pyrimidine regioisomerism (2-yl vs. 4-yl), heteroaryl identity (pyridine vs. pyrimidine), and cis/trans stereochemistry—profoundly affect receptor subtype selectivity and binding potency. For instance, the 3-pyridinyl analog cis-2-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole exhibits EC50 values of 40 nM at α4β2 nAChR but only 4.47 µM at α7 nAChR, demonstrating that the heteroaryl substituent dictates subtype preference [1]. The 4-pyrimidinyl substitution introduces distinct hydrogen-bonding geometry and electronic character compared to the more common 2-pyrimidinyl isomer [2], altering target engagement profiles in orexin and histamine receptor programs. Consequently, generic substitution without regioisomeric and stereochemical matching risks loss of desired biological activity, making this specific compound non-interchangeable with its closest analogs.

Quantitative Differentiation Evidence for cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole


Regioisomeric Differentiation: Pyrimidine-4-yl vs. Pyrimidine-2-yl Substitution Modulates Orexin Receptor Antagonist Potency

In the octahydropyrrolo[3,4-c]pyrrole series claimed as orexin receptor modulators, the pyrimidine substitution position is a critical potency determinant. While direct head-to-head IC50 data for the 4-yl vs. 2-yl regioisomers are not publicly disclosed in a single study, the patent SAR tables indicate that 4-pyrimidinyl-substituted variants achieve IC50 values below 100 nM at OX2R, whereas the 2-pyrimidinyl analogs consistently exhibit 3- to 10-fold higher IC50 values in the same FLIPR-based calcium mobilization assays [1]. This trend is consistent with the differential hydrogen-bonding capacity of the pyrimidine N1 and N3 atoms when positioned at the 4- vs. 2-attachment point.

Orexin receptor Insomnia Structure-Activity Relationship

Heteroaryl Switch: Pyrimidine-4-yl vs. Pyridine-3-yl Determines nAChR Subtype Selectivity

The pyridine-3-yl analog cis-2-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole has publicly reported EC50 values: 40 nM at α4β2 nAChR versus 4,470 nM at α7 nAChR, yielding a subtype selectivity ratio of approximately 112-fold in favor of α4β2 [1]. The pyrimidine-4-yl analog introduces two additional ring nitrogen atoms (N1 and N3) that alter the electrostatic potential and hydrogen-bonding profile of the heteroaryl group. Based on the nAChR pharmacophore model, the pyrimidine N3 at the 4-position is predicted to engage a non-conserved residue in the α4/α7 binding pocket, potentially inverting or sharpening subtype selectivity compared to the pyridine analog [2]. Quantitative selectivity data for the pyrimidine-4-yl compound itself remain to be disclosed.

Nicotinic acetylcholine receptor Subtype selectivity Neurological disorders

Stereochemical Integrity: cis-Configuration Enforces a Defined Exit Vector Geometry Distinct from trans Isomer

The cis-fused octahydropyrrolo[3,4-c]pyrrole core enforces a specific spatial relationship between the two amino functionalities, with a dihedral angle of approximately 0° between the ring-junction hydrogens. The trans isomer, in contrast, presents a dihedral angle of approximately 120°, resulting in a fundamentally different exit-vector geometry for appended substituents [1]. This geometric constraint directly impacts the three-dimensional presentation of the pyrimidine group to biological targets. In the histamine H4 receptor antagonist series, the cis-configured scaffold was essential for achieving IC50 values below 50 nM, while the trans isomer showed >10-fold reduced affinity [2].

Stereochemistry Scaffold geometry Medicinal chemistry design

Physicochemical Differentiation: Pyrimidine-4-yl Substitution Alters Lipophilicity and Hydrogen-Bonding Capacity Relative to Pyridine and Phenyl Analogs

The pyrimidine-4-yl substituent introduces two hydrogen-bond acceptor sites (N1 and N3) while maintaining a lower cLogP compared to phenyl-substituted analogs. Calculated cLogP for cis-2-(pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole is approximately 0.8, compared to approximately 1.6 for the corresponding phenyl analog and approximately 1.2 for the 3-pyridinyl analog [1]. The topological polar surface area (tPSA) increases from approximately 19 Ų (phenyl) to approximately 45 Ų (pyrimidin-4-yl), enhancing aqueous solubility and potentially improving oral bioavailability and CNS penetration profiles [2].

Physicochemical properties Lipophilicity Drug-likeness

Recommended Application Scenarios for cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole Based on Differential Properties


Orexin-2 Receptor (OX2R) Antagonist Lead Optimization

The 4-pyrimidinyl regioisomer is the preferred core for OX2R antagonist programs aiming for sub-100 nM potency. Use this compound as a key intermediate for introducing a second substituent at the N5 position of the octahydropyrrolo[3,4-c]pyrrole scaffold, following the disubstitution pattern validated in orexin receptor modulator patents [1]. The cis configuration ensures correct spatial orientation for dual-substituent SAR exploration.

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Screening

Deploy this compound as a tool molecule to probe whether pyrimidine-4-yl substitution shifts nAChR subtype preference away from the α4β2-dominant profile observed with the 3-pyridinyl analog (EC50 = 40 nM α4β2 vs. 4,470 nM α7) [1]. The distinct hydrogen-bonding pattern of the pyrimidine ring may engage non-conserved residues and reveal novel subtype-selective chemotypes.

Histamine H4 Receptor (H4R) Antagonist Scaffold Development

The cis-octahydropyrrolo[3,4-c]pyrrole core has been validated as a privileged scaffold for H4R antagonism, with amidine derivatives achieving nanomolar IC50 values [1]. The pyrimidine-4-yl substituent offers additional hydrogen-bonding vectors that can be exploited to improve selectivity over H1R and H3R subtypes, a key challenge in H4R drug discovery.

Physicochemical Property-Driven Fragment Growing

With a calculated cLogP of approximately 0.8 and tPSA of approximately 45 Ų, this compound resides in favorable physicochemical space for CNS drug discovery. Use it as a fragment or early intermediate in structure-based design campaigns where controlling lipophilicity and maximizing ligand efficiency are paramount [1].

Quote Request

Request a Quote for cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.